METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE
Description
Methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate is a methyl ester derivative featuring a urea functional group substituted with a 2,4-dichlorophenyl moiety. Its molecular formula is C₁₂H₁₂Cl₂N₂O₃ (calculated molecular weight: 303.14 g/mol). The compound’s structure includes:
- A 2-methylpropanoate backbone (ester group).
- A urea linkage (-NH-C(O)-NH-) connecting the ester to a 2,4-dichlorophenyl group.
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-12(2,10(17)19-3)16-11(18)15-9-5-4-7(13)6-8(9)14/h4-6H,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNXVNFZUABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 2-amino-2-methylpropanoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps, including crystallization or chromatography, are often employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(2,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate
- Molecular Formula: C₁₇H₁₄Cl₃NO₄ (396.66 g/mol).
- Key Differences: Replaces the urea group with a benzoyl-amino-oxyimino chain and introduces a 3-chlorobenzoyl substituent.
Miconazole Nitrate Impurity E
- Molecular Formula : C₂₂H₂₀Cl₄N₂O₃ (500.22 g/mol).
- Key Differences : Contains an imidazolium ring and additional 2,4-dichlorobenzyloxy groups.
- Implications : The imidazolium core is associated with antifungal activity (e.g., miconazole), whereas the target compound’s urea group may target different enzymatic pathways .
Comparison with Functional Analogs (Agrochemicals)
Cyclanilide
- Molecular Formula: C₁₁H₉Cl₂NO₃ (274.10 g/mol).
- Structure : Cyclopropanecarboxylic acid derivative with a 2,4-dichlorophenylurea group.
- Application : Plant growth regulator.
Etaconazole and Propiconazole
- Etaconazole : C₁₄H₁₅Cl₂N₃O₂ (340.20 g/mol).
- Propiconazole : C₁₅H₁₇Cl₂N₃O₂ (342.22 g/mol).
- Structure : Triazole-containing fungicides with 2,4-dichlorophenyl and dioxolane groups.
- Key Differences : The triazole ring inhibits fungal cytochrome P450 enzymes, whereas the target compound’s urea group may interfere with acetolactate synthase (ALS) in plants .
Physicochemical and Spectral Comparisons
| Property | Target Compound | Cyclanilide | Miconazole Impurity E |
|---|---|---|---|
| Molecular Weight | 303.14 g/mol | 274.10 g/mol | 500.22 g/mol |
| Functional Groups | Urea, methyl ester | Cyclopropane, urea | Imidazolium, ester |
| Cl Substituents | 2,4-dichlorophenyl | 2,4-dichlorophenyl | 2,4-dichlorobenzyloxy |
| Spectral Data (MS) | [M+H]+ calc. 303.1 | Not reported | [M+H]+ calc. 500.2 |
Biological Activity
Methyl 2-{[(2,4-dichlorophenyl)carbamoyl]amino}-2-methylpropanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14Cl2N2O3
- Molecular Weight : 303.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a dichlorophenyl group, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Animal models of inflammation revealed that administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.
Case Studies
-
Study on Anticancer Effects :
- A study published in Cancer Research investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity.
-
Inflammation Model Study :
- Research conducted on a murine model of arthritis showed that treatment with the compound resulted in decreased joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
